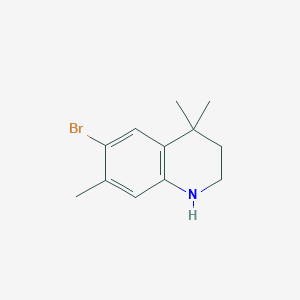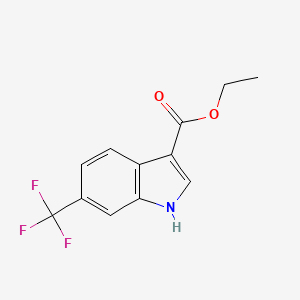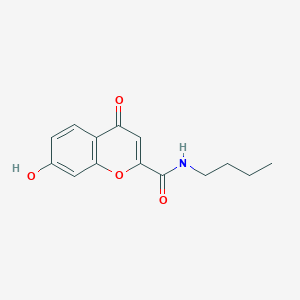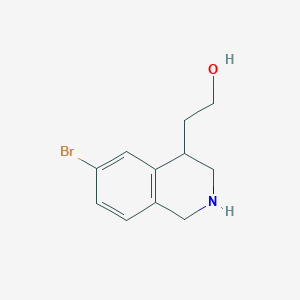![molecular formula C12H9ClN4O B11858244 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 1227417-79-9](/img/structure/B11858244.png)
5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorométhyl)-2-phényl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one est un composé hétérocyclique appartenant à la classe des triazolopyrimidines
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(Chlorométhyl)-2-phényl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la cyclisation oxydante de N-(2-pyridyl)amidines en utilisant des oxydants tels que l'hypochlorite de sodium (NaOCl), le tétraacétate de plomb (Pb(OAc)4) ou le dioxyde de manganèse (MnO2) . Une autre approche est l'oxydation catalytique des N-(2-pyridyl)guanidines en utilisant de l'oxygène de l'air et un système bromure de cuivre/1,10-phénanthroline .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'utilisation de catalyseurs hétérogènes supportés sur des nanoparticules magnétiques. Par exemple, des complexes de Schiff de zinc(II) supportés sur des nanoparticules de magnétite ont été utilisés pour catalyser la synthèse de triazolopyrimidines dans des conditions douces . Cette méthode offre des avantages tels que la facilité de récupération et de réutilisation du catalyseur.
Analyse Des Réactions Chimiques
Types de réactions
5-(Chlorométhyl)-2-phényl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydants : Hypochlorite de sodium (NaOCl), tétraacétate de plomb (Pb(OAc)4), dioxyde de manganèse (MnO2).
Catalyseurs : Système bromure de cuivre/1,10-phénanthroline pour l'oxydation catalytique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la cyclisation oxydante des N-(2-pyridyl)amidines conduit à la formation de triazolopyrimidines .
Applications de la recherche scientifique
5-(Chlorométhyl)-2-phényl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one possède plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que candidat médicament en raison de ses activités biologiques diverses.
Science des matériaux : Les dérivés de triazolopyrimidine sont utilisés dans la conception de matériaux émettant de la lumière efficaces pour les dispositifs OLED phosphorescents.
Recherche biologique : Le composé est utilisé dans divers tests biologiques pour étudier ses effets sur différentes voies cellulaires.
Mécanisme d'action
Le mécanisme d'action du 5-(Chlorométhyl)-2-phényl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré que les dérivés de triazolopyrimidine inhibent certaines enzymes et certains récepteurs, ce qui entraîne leurs effets biologiques . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its diverse biological activities.
Material Science: Triazolopyrimidine derivatives are used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, triazolopyrimidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Connu pour son activité inhibitrice de la CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un autre composé présentant une activité biologique significative.
Unicité
5-(Chlorométhyl)-2-phényl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one est unique en raison de ses caractéristiques structurales spécifiques et de la présence du groupe chlorométhyle, qui confère une réactivité et une activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
1227417-79-9 |
|---|---|
Formule moléculaire |
C12H9ClN4O |
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9ClN4O/c13-7-9-6-10(18)17-12(14-9)15-11(16-17)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) |
Clé InChI |
WZIPDUUXDBOGQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)


![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)







![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
